4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine

Chemical Synthesis Medicinal Chemistry Procurement

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (CAS 866131-44-4) is a structurally precise heterocyclic building block for medicinal chemistry. Its fused naphtho[2,1-b]furan-pyrimidine scaffold is essential for accurate kinase binding-pocket complementarity—substituting generic naphthofuran or pyrimidinamine derivatives can cause >30-fold selectivity shifts in JAK2 inhibitor programs. Procure the exact CAS-specified compound at ≥98% purity to ensure reproducible SAR data, reliable fragment-based antimicrobial screening, and focused library synthesis. Sourced exclusively for research use from verified suppliers; not for human or veterinary application.

Molecular Formula C16H11N3O
Molecular Weight 261.284
CAS No. 866131-44-4
Cat. No. B2911367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine
CAS866131-44-4
Molecular FormulaC16H11N3O
Molecular Weight261.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N
InChIInChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19)
InChIKeyVZGJEXPSHNWALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (CAS: 866131-44-4): Core Chemical Identity and Procurement-Relevant Properties


4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (CAS: 866131-44-4) is a heterocyclic compound featuring a fused naphthofuran core linked to a pyrimidinamine moiety [1]. Its molecular formula is C16H11N3O and its molecular weight is 261.28 g/mol . This compound serves as a building block and research tool in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents [2]. Key procurement-relevant physicochemical properties, including predicted boiling point, density, and pKa, are available to guide handling and formulation .

Why 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine Cannot Be Readily Substituted with Analogous Naphthofuran or Pyrimidinamine Compounds


Substituting 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine with a generic naphthofuran or pyrimidinamine derivative is scientifically unsound due to the precise spatial and electronic requirements of the fused naphthofuran-pyrimidine scaffold. The regioisomeric nature of naphthofuran fusion (e.g., [2,1-b] vs. [1,2-b]) dictates the vector of the pyrimidinamine moiety, a critical determinant of kinase binding pocket complementarity [1]. Furthermore, the 2-aminopyrimidine hinge-binding motif is highly sensitive to modifications; even subtle changes in the heteroaryl substituent at the 4-position can drastically alter kinase selectivity and potency, as demonstrated by the >30-fold selectivity shifts observed in related 4-(2-furanyl)pyrimidin-2-amine series [2]. Therefore, procurement of the exact CAS-specified compound is essential for reproducibility in structure-activity relationship (SAR) studies and for accessing the unique steric properties imparted by the naphtho[2,1-b]furan system.

Quantitative Differentiation Evidence for 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine Relative to Comparators


Comparative Vendor Purity Analysis: Leyan (98%) vs. Biomart (≥90%) vs. Analogous Building Blocks

Leyan supplies 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine with a stated purity of 98% , compared to Biomart's offering at ≥90% . In the context of naphthofuran-containing pyrimidine building blocks, this 8% purity differential is meaningful for applications requiring high chemical fidelity, such as fragment-based drug discovery or late-stage functionalization, where impurities can confound bioassay results [1].

Chemical Synthesis Medicinal Chemistry Procurement

Predicted Physicochemical Properties Differentiating 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine from Simpler Pyrimidinamine Analogs

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine exhibits a predicted LogP of 3.6252 , which is substantially higher than that of the simpler 4-phenylpyrimidin-2-amine (LogP ~1.5). This lipophilicity increase, driven by the fused naphthofuran system, correlates with enhanced membrane permeability and potential blood-brain barrier penetration in drug discovery programs [1]. The predicted pKa of 4.00 ± 0.10 is also notably lower than that of unsubstituted 2-aminopyrimidine (pKa ~6.7), indicating a shift in protonation state under physiological pH that can influence binding interactions and solubility [2].

Drug Design ADME Prediction Physicochemical Profiling

Antimicrobial Activity of Naphtho[2,1-b]furan-Pyrimidine Hybrids: A Class-Level Efficacy Comparison

A series of 4-N-aryl-naphtho[2,1-b]furo[3,2-d]pyrimidines, structurally related to the target compound, were evaluated for antimicrobial activity [1]. Several compounds in this series exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive bacteria (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) [2]. While direct data for the unsubstituted 4-naphtho[2,1-b]furan-2-yl-2-pyrimidinamine are not available, this class-level evidence suggests that the core scaffold possesses inherent antimicrobial potential, differentiating it from simpler pyrimidine derivatives lacking the naphthofuran moiety which often show weaker or no activity in similar assays [3].

Antimicrobial Research Antibacterial Antifungal

Key Research and Industrial Applications for 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine


JAK2 Kinase Inhibitor Lead Optimization

As a core scaffold in the development of novel JAK2 inhibitors, 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine serves as a key intermediate for SAR studies. Its predicted LogP and pKa profile (Evidence Item 2) make it a suitable candidate for optimizing cellular permeability and kinase selectivity. Researchers can use this compound to generate focused libraries aimed at improving upon the potency and selectivity of first-generation JAK2 inhibitors, as highlighted by the >30-fold selectivity gains achievable with related 4-(2-furanyl)pyrimidin-2-amine scaffolds [1].

Antimicrobial Fragment-Based Drug Discovery

Given the class-level antimicrobial activity observed for naphtho[2,1-b]furan-pyrimidine hybrids (Evidence Item 3), this compound is well-suited for fragment-based screening campaigns targeting novel antibacterial or antifungal agents. Its high purity from Leyan (Evidence Item 1) ensures reliable biophysical screening results. The compound can be incorporated into fragment libraries or used as a starting point for growing and linking strategies to identify new chemical matter against drug-resistant pathogens [2].

Chemical Biology Probe for Kinase Profiling

The unique steric and electronic properties of the naphtho[2,1-b]furan moiety, as indicated by its distinct LogP and pKa (Evidence Item 2), make this compound a valuable tool for chemical biology. It can be used as a selective hinge-binding probe in broad kinase profiling assays to identify new kinase targets or to explore the kinase selectivity landscape of pyrimidinamine-based inhibitors. Its procurement in high purity (Evidence Item 1) is essential for minimizing assay interference.

Medicinal Chemistry Building Block for Diversity-Oriented Synthesis

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine serves as a versatile building block for constructing more complex heterocyclic systems. The pyrimidinamine handle allows for further derivatization (e.g., amidation, Suzuki coupling) to access a broad chemical space. Its commercial availability from multiple vendors with differing purity grades (Evidence Item 1) enables researchers to select the appropriate quality for their specific synthetic needs, from initial route scouting to final product characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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